1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a methoxyphenyl group connected through a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Hydroxyphenyl and Methoxyphenyl Groups: The benzo[d]thiazole intermediate is then reacted with 4-hydroxyphenyl isocyanate and 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, or other functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity.
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-chlorophenyl)urea: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological properties. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved solubility.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWZKAQZXRIWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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